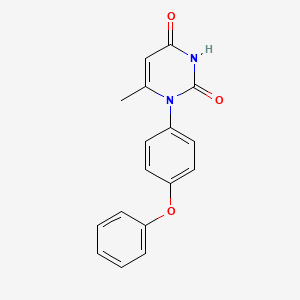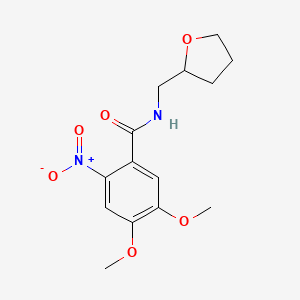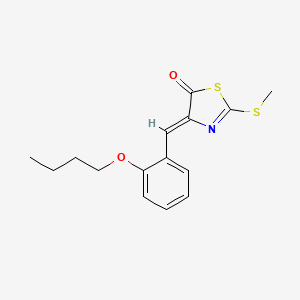![molecular formula C19H14N4O2 B5101318 2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a pyridazinone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, it may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have been extensively studied. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
The advantages of using 2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one in lab experiments include its potential as a therapeutic agent in various scientific research applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one. These include further studies to fully understand its mechanism of action, potential side effects, and toxicity. Additionally, it may be studied for its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, it may be studied for its potential as a drug delivery system, as it has been shown to have good solubility and stability.
合成法
The synthesis of 2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has been achieved through several methods. One of the most commonly used methods involves the cyclization of 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. Another method involves the reaction of 2-aminopyridine with 2,3-dichloro-1,4-naphthoquinone in the presence of a base and a copper catalyst.
科学的研究の応用
2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anticancer activity, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its antimicrobial activity, as it has been shown to inhibit the growth of various bacteria and fungi.
特性
IUPAC Name |
2-[(6-oxo-3-phenylpyridazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-18-10-9-16(14-6-2-1-3-7-14)21-23(18)13-15-12-19(25)22-11-5-4-8-17(22)20-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWKQXHZSUMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)


![3-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B5101265.png)

![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)

![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)